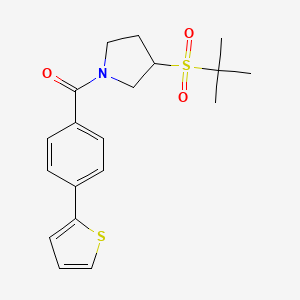![molecular formula C25H31N3O2S B2419071 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide CAS No. 877657-91-5](/img/structure/B2419071.png)
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide is a synthetic compound that has been widely used in scientific research due to its potential to target specific biological pathways. This compound is also known as JNJ-26854165, and it has been studied extensively in the field of oncology.
Aplicaciones Científicas De Investigación
Insect Repellent
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide: (commonly known as DEET) is widely recognized as an effective insect repellent. It has been extensively used to protect against mosquito bites and other insect vectors. DEET’s mechanism involves disrupting the olfactory receptors of insects, thereby deterring them from landing on treated skin. Its high efficacy and safety profile make it a staple in insect repellent formulations .
Metal-Organic Frameworks (MOFs)
DEET serves a dual purpose: not only as an insect repellent but also as a solvent in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. By using DEET as a greener solvent, researchers have explored its potential in MOF synthesis, lowering production barriers and enhancing applications such as drug delivery .
Organic Synthesis
The development of new techniques for organic compound preparation is crucial. DEET has been synthesized via a copper-based metal-organic framework, enabling oxidative coupling reactions. This method allows for the efficient formation of amides, including DEET, with excellent yields and purity. The eco-friendly aspects of this synthesis (EcoScale) highlight its environmental and economic benefits .
Pharmaceutical Research
DEET’s unique structure and biological activity have piqued interest in pharmaceutical research. Scientists investigate its potential as a scaffold for designing novel compounds with insecticidal, antimicrobial, or antiparasitic properties. By modifying DEET’s functional groups, researchers aim to create derivatives with enhanced efficacy and reduced toxicity .
Agrochemicals
DEET’s insect-repellent properties extend beyond personal use. It has applications in agriculture as an ingredient in formulations to protect crops from pests. Researchers explore its effectiveness against agricultural pests, including aphids, whiteflies, and leafhoppers. Formulations containing DEET may contribute to sustainable pest management strategies .
Polymer Science
Amides play a crucial role in polymer chemistry. DEET, being an amide, can serve as a building block for designing functional polymers. Researchers investigate its incorporation into polymer matrices to enhance properties such as mechanical strength, thermal stability, and biocompatibility. These DEET-based polymers find applications in drug delivery systems, tissue engineering, and coatings .
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-6-27(7-2)24(30)15-28-14-22(20-10-8-9-11-21(20)28)31-16-23(29)26-25-18(4)12-17(3)13-19(25)5/h8-14H,6-7,15-16H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUZRPGAFPLQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)
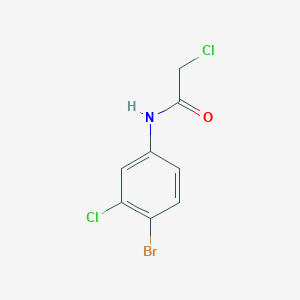

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)
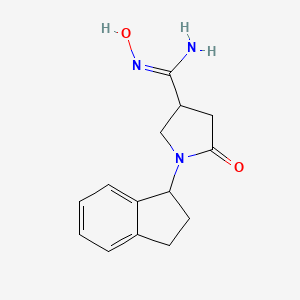
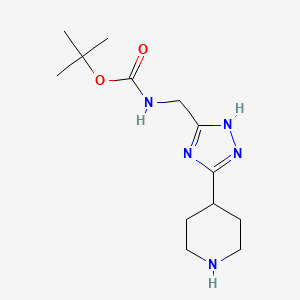
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)
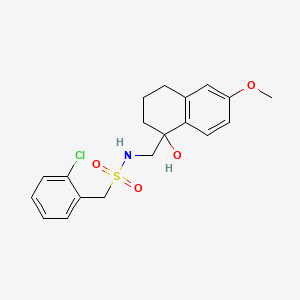
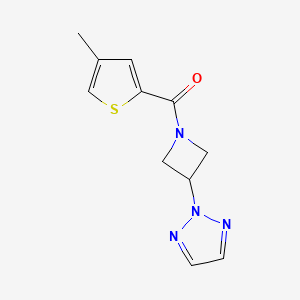
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)
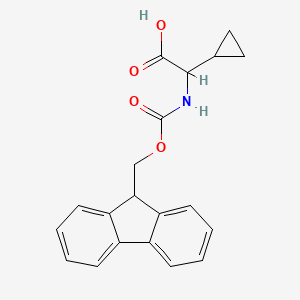
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
